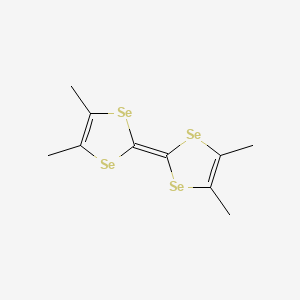

Tetramethyltetraselenafulvalene

Descripción

Historical Context of TMTSF-Based Organic Conductors and Superconductors

The journey into organic superconductivity began with the synthesis of charge-transfer salts, where organic molecules are combined with non-organic anions, leading to partially filled conduction bands. A pivotal moment arrived in 1979 when Klaus Bechgaard synthesized the first organic superconductor, (TMTSF)₂PF₆. wikipedia.orgharvard.edu This discovery, made with the assistance of physicist Denis Jérome, opened a new frontier in materials science. wikipedia.orgnih.govresearchgate.net The class of materials to which (TMTSF)₂PF₆ belongs was subsequently named Bechgaard salts in his honor. wikipedia.orgwikipedia.org

Initially, (TMTSF)₂PF₆ exhibited superconductivity at a transition temperature (Tc) of 0.9 K under an external pressure of 12 kbar. wikipedia.orgresearchgate.net The application of pressure was crucial to suppress a competing insulating state, a spin-density wave (SDW) state, and allow the superconducting state to emerge. hzdr.deresearchgate.net Following this breakthrough, a family of isostructural (TMTSF)₂X salts were synthesized with various anions (X), such as ClO₄, AsF₆, SbF₆, and TaF₆. wikipedia.orgmdpi.commdpi.com Notably, (TMTSF)₂ClO₄ became the first organic superconductor at ambient pressure, with a Tc of 1.2 K. superconductors.orgmdpi.comacademie-sciences.fr The discovery and exploration of these TMTSF-based superconductors marked a significant era in the history of organic conductors, often referred to as the "organic superconductor age". mdpi.comsemanticscholar.org

Significance of (TMTSF)₂X Salts as Prototypical Low-Dimensional Systems

The (TMTSF)₂X salts are classified as quasi-one-dimensional (Q1D) systems. wikipedia.orgresearchgate.net Their crystal structure consists of stacks of TMTSF molecules along one crystallographic axis (the a-axis), which is the direction of highest electrical conductivity. hzdr.deharvard.edu The electronic overlap between molecules is significantly weaker along the other two directions (b' and c*), leading to a high degree of anisotropy in their transport properties. nih.govjournaldephysique.orguni-augsburg.de This quasi-one-dimensional nature is a key factor in the emergence of their unique electronic phases.

The electronic structure of these salts can be finely tuned by external parameters such as pressure and magnetic fields, as well as by chemical modifications like anion substitution. harvard.edumdpi.comharvard.edu This tunability allows for the systematic investigation of the competition and coexistence of various ground states, including metallic, superconducting, and spin-density wave phases, all within the same family of materials. harvard.edunih.gov The ability to traverse a rich phase diagram by adjusting these parameters makes the (TMTSF)₂X salts ideal model systems for studying the fundamental physics of low-dimensional electron systems. harvard.edusuperconductors.org

Overview of Quantum Electronic Phenomena in TMTSF Systems

The low-dimensional nature and strong electronic correlations in (TMTSF)₂X salts give rise to a plethora of fascinating quantum phenomena. At ambient pressure, many of these salts undergo a transition to an antiferromagnetically ordered spin-density wave (SDW) state at low temperatures. hzdr.deissp.ac.ru This SDW state is a result of the nesting of the quasi-one-dimensional Fermi surface. issp.ac.ru

The application of a magnetic field to these materials reveals even more exotic behaviors. In the metallic state, the application of a magnetic field along the least conducting axis can induce a cascade of phase transitions into a series of spin-density-wave states, known as field-induced spin-density waves (FISDWs). aps.orgaps.orgarxiv.org This phenomenon is a direct consequence of the quantization of electron orbits in a magnetic field in a quasi-one-dimensional system. Furthermore, evidence for a well-defined quantum Hall effect has been observed within these FISDW states. aps.org

The nature of superconductivity in the Bechgaard salts is also a topic of intense research. Experimental evidence suggests that it is unconventional, meaning it is not described by the standard Bardeen-Cooper-Schrieffer (BCS) theory. arxiv.orgwikipedia.org The pairing mechanism is thought to be mediated by spin fluctuations, a consequence of the proximity to the SDW phase. researchgate.net The superconducting gap is believed to have nodes, a characteristic feature of unconventional superconductors. arxiv.orgaps.org Other notable quantum phenomena observed in TMTSF systems include angular magnetoresistance effects, which provide detailed information about the Fermi surface geometry. capes.gov.brarxiv.orgaps.orgaps.org

Data Tables

Table 1: Critical Temperatures and Pressures for Superconductivity in selected (TMTSF)₂X Salts

| Compound | Anion (X) | Critical Temperature (Tc) | Critical Pressure (Pc) |

| (TMTSF)₂PF₆ | PF₆⁻ | 0.9 K | 12 kbar |

| (TMTSF)₂ClO₄ | ClO₄⁻ | 1.2 K | Ambient |

| (TMTSF)₂AsF₆ | AsF₆⁻ | ~1.1 K | ~9.5 kbar |

| (TMTSF)₂SbF₆ | SbF₆⁻ | ~0.4 K | ~10.5 kbar |

| (TMTSF)₂TaF₆ | TaF₆⁻ | ~1.35 K | ~11 kbar |

Table 2: Key Quantum Phenomena in (TMTSF)₂X Systems

| Phenomenon | Description | Key Compound(s) |

| Quasi-One-Dimensional Superconductivity | Superconductivity arising in a system with highly anisotropic electronic properties. | (TMTSF)₂PF₆, (TMTSF)₂ClO₄ |

| Spin-Density Wave (SDW) | A ground state with a periodic modulation of the spin density, leading to an insulating or semi-metallic state. | (TMTSF)₂PF₆ |

| Field-Induced Spin-Density Waves (FISDW) | A cascade of SDW phases induced by an external magnetic field in the metallic state. | (TMTSF)₂PF₆, (TMTSF)₂ClO₄ |

| Quantum Hall Effect | The quantization of the Hall resistance observed in the FISDW states. | (TMTSF)₂ReO₄ |

| Unconventional Superconductivity | Superconductivity with a pairing mechanism likely mediated by spin fluctuations rather than phonons, resulting in a nodal superconducting gap. | (TMTSF)₂ClO₄, (TMTSF)₂PF₆ |

Propiedades

IUPAC Name |

2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWLPMGFZYFLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Se4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203773 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55259-49-9 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055259499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55259-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Crystal Growth Methodologies for Tetramethyltetraselenafulvalene Compounds

Electrochemical Crystallization Techniques for (TMTSF)₂X Salts

Electrochemical crystallization is the principal method for synthesizing the highly conductive, quasi-one-dimensional (TMTSF)₂X charge-transfer salts, where 'X' represents a counter-anion. This technique was famously used to create the first organic superconductor, (TMTSF)₂PF₆. nih.gov The process involves the slow oxidation of neutral TMTSF molecules at an anode in an electrochemical cell, typically an H-shaped cell separating the anodic and cathodic compartments.

The general procedure uses a solution of the neutral TMTSF donor molecule and a supporting electrolyte, which is a salt of the desired counter-anion (e.g., tetrabutylammonium (B224687) salts). mdpi.com A constant current (galvanostatic conditions) or a constant potential (potentiostatic conditions) is applied between two platinum electrodes. mdpi.com As the neutral TMTSF is oxidized at the anode, it forms radical cations (TMTSF⁺) which then crystallize with the counter-anions (X⁻) from the electrolyte, precipitating out of the solution as single crystals on the electrode surface.

For example, single crystals of (TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃ have been grown from a solution of TMTSF and (TBA)₃Dy(NCS)₄(NO₃)₂ in a mixture of chloroform (B151607) and ethanol (B145695) at 25 °C. mdpi.com Under galvanostatic conditions with a current of 0.5–2 µA, thin black needle-like crystals formed over a period of two to four days. mdpi.com Similarly, electrochemical methods have been used to prepare salts with complex metal-organic anions like [3,3′-Cr(1,2-C₂B₉H₁₀)₂]⁻. mdpi.com

Below is a table summarizing typical conditions used in the electrochemical crystallization of select (TMTSF)₂X salts.

| Salt Composition | Anion Source | Solvent | Conditions | Resulting Crystal Morphology | Reference |

| (TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃ | (TBA)₃Dy(NCS)₄(NO₃)₂ | CHCl₃ / EtOH | Galvanostatic (0.5–2 µA), 25 °C | Thin black needles | mdpi.com |

| (TMTSF)₂[3,3′-Cr(1,2-C₂B₉H₁₀)₂] | Not specified | Not specified | Electrochemical Crystallization | Thin plates | mdpi.com |

| (TMTSF)₂PF₆ | Tetraalkyl ammonium (B1175870) salt of PF₆⁻ | Not specified | Electrochemical Oxidation | Not specified | nih.gov |

Physical Vapor Deposition (PVD) for TMTSF Single Crystal Growth

Physical Vapor Deposition (PVD), also known as Physical Vapor Transport (PVT), is a powerful technique for growing high-purity single crystals of the neutral TMTSF molecule without the inclusion of solvents or electrolytes. npsm-kps.orgresearchgate.net In this process, a purified TMTSF powder is placed in a vacuum-sealed tube and heated. npsm-kps.org The powder sublimes into a vapor phase and is then transported along a temperature gradient to a cooler zone within the tube, where it desublimates and grows into single crystals. npsm-kps.orgresearchgate.net

This method allows for the formation of crystals with distinct morphologies depending on the precise growth conditions. A single PVD run of TMTSF can yield both needle-shaped and plate-shaped crystals. npsm-kps.org X-ray diffraction studies have revealed that these different morphologies correspond to distinct crystallographic growth patterns; the needle crystals grow with a flat surface along the ab plane, while the plate-like crystals grow along the ac plane. npsm-kps.org Despite these different habits, both crystal types share an identical triclinic stacking structure. npsm-kps.org The driving force for crystal formation in this substrate-less method is primarily the intermolecular interactions within the crystal itself. researchgate.net

The characteristics of TMTSF crystals grown via PVD are summarized in the table below.

| Crystal Type | Growth Plane | Crystal System | Reference |

| Needle-shaped | ab plane | Triclinic | npsm-kps.org |

| Plate-shaped | ac plane | Triclinic | npsm-kps.org |

Influence of Growth Conditions and Anion Chemistry on Crystal Quality and Stoichiometry

The quality, morphology, and even the fundamental stoichiometry of tetramethyltetraselenafulvalene-based crystals are exquisitely sensitive to the conditions of their synthesis. mdpi.comfrontiersin.org Control over these parameters is crucial for obtaining crystals suitable for investigating their intrinsic physical properties.

In electrochemical crystallization, parameters such as the applied current density directly influence the growth rate; for instance, a current between 0.5 and 2 µA can result in growth times of two to four days. mdpi.com The choice of solvent and temperature are also critical variables that can affect crystal nucleation and growth. mdpi.com

The chemistry of the counter-anion (X) in (TMTSF)₂X salts plays a particularly decisive role that goes far beyond simple charge compensation. frontiersin.orgtandfonline.com The anion's size, geometry, and charge can dictate the final properties of the salt. hzdr.deharvard.edu

Stoichiometry: While many salts form in the classic 2:1 "Bechgaard salt" ratio, the use of larger, polyvalent anions can lead to more complex and unusual stoichiometries, such as the 5:1:1 ratio found in (TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃. mdpi.comresearchgate.net In cases where mixtures of anions are used, the final stoichiometry within the crystal may not reflect the initial ratio of anions in the growth solution. mdpi.com

Crystal Structure and Quality: The size of the anion directly influences the inter-stack spacing of the TMTSF molecules. hzdr.deharvard.edu This structural modulation is a key tuning parameter, acting as a form of "chemical pressure" that can significantly alter the electronic properties of the material. hzdr.de The anions reside in channels separating the stacks of TMTSF molecules. harvard.eduresearchgate.net

Anion Ordering: For salts with non-centrosymmetric anions like ClO₄⁻ or NO₃⁻, an additional layer of complexity arises. csic.esresearchgate.net At a specific critical temperature (T_AO), these anions can undergo an "anion ordering" transition, settling into a regular, alternating pattern. csic.es This ordering creates a new, larger periodic potential that affects the TMTSF stacks, primarily through induced structural deformations rather than the anion's direct Coulomb potential. researchgate.netresearchgate.net This transition can profoundly impact the electronic ground state. For example, slowly cooling (relaxing) (TMTSF)₂ClO₄ through its ordering transition at 24 K suppresses the formation of a spin-density-wave (SDW) state, allowing it to become superconducting at ambient pressure. csic.es In contrast, the anion ordering in (TMTSF)₂NO₃ occurs differently and does not prevent an insulating ground state. csic.esresearchgate.net

The table below highlights the distinct effects of different anions on the properties of (TMTSF)₂X salts.

| Anion (X) | Key Influence | Resulting Phenomenon | Reference |

| PF₆⁻ | Standard centrosymmetric anion | Forms the first organic superconductor, (TMTSF)₂PF₆, under applied pressure. | nih.gov |

| ClO₄⁻ | Non-centrosymmetric; undergoes ordering at 24 K | Anion ordering suppresses the SDW state, leading to ambient-pressure superconductivity. | hzdr.decsic.es |

| NO₃⁻ | Non-centrosymmetric; undergoes ordering at 41 K | Different ordering pattern leads to an insulating ground state. | csic.es |

| [Dy(NCS)₄(NO₃)₂]³⁻ | Large, polyvalent complex anion | Leads to a complex 5:1 stoichiometry and semiconducting behavior. | mdpi.com |

Electronic Band Structure and Fermi Surface Topology in Tmtsf ₂x Materials

Band Filling and Dimerization Effects on Electronic Properties

The stoichiometry of (TMTSF)₂X salts, with two TMTSF molecules for every one monovalent anion (X⁻), plays a crucial role in determining their electronic properties. A charge transfer of one electron occurs from each pair of TMTSF molecules to the anion. harvard.edu This leaves a positive charge, or one hole, shared between two TMTSF molecules, leading to a formal oxidation state of +0.5 for each TMTSF. mdpi.com Consequently, the conduction band, which is formed from the highest occupied molecular orbitals (HOMO) of the TMTSF molecules, is three-quarters filled. mdpi.commdpi.com

A simple band theory model for a uniform stack would predict metallic behavior from this partially filled band. However, the TMTSF stacks are not perfectly uniform; they exhibit a slight dimerization along the stacking axis. harvard.edumdpi.com This means there is an alternating pattern of shorter and longer distances between adjacent TMTSF molecules within the stack. mdpi.com This structural dimerization imposes a periodic potential that splits the 3/4-filled conduction band into two: a completely filled lower band and a half-filled upper band. mdpi.com With a half-filled band, the system is still expected to be metallic, which is indeed observed at high temperatures. mdpi.com The presence of dimerization is a key feature that modifies the electronic structure and is essential for understanding the ground states of these materials. mdpi.com

Fermi Surface Nesting Instabilities in Bechgaard Salts

The quasi-one-dimensional character of Bechgaard salts results in a distinctive Fermi surface, which consists of two nearly flat, open sheets. aps.orgresearchgate.net A key feature of such a Fermi surface is the possibility of "nesting." researchgate.netstackexchange.com Fermi surface nesting occurs when a significant portion of one part of the Fermi surface can be mapped onto another part by a single wave vector, known as the nesting vector (Q). stackexchange.comaps.org In the case of (TMTSF)₂X salts, the two sheets of the Fermi surface are nearly parallel, allowing for good nesting conditions. researchgate.netresearchgate.net

This nesting leads to a strong peak in the electronic susceptibility at the nesting vector, making the metallic state unstable against the formation of a new, ordered ground state at low temperatures. max-centre.euaps.org This instability is a fundamental aspect of the physics of low-dimensional conductors. researchgate.net In the Bechgaard salts, the nesting of the Fermi surface drives a transition into a spin-density-wave (SDW) state. researchgate.net The SDW is an antiferromagnetic ground state where the spin density is modulated with the periodicity of the nesting vector. researchgate.netresearchgate.net The application of pressure can disrupt the nesting by increasing the warping of the Fermi surface (i.e., making it more two-dimensional), which suppresses the SDW state and allows for the emergence of superconductivity. researchgate.net Therefore, the Fermi surface nesting instability is a direct consequence of the Q1D electronic structure and is the primary driving force behind the competition between antiferromagnetism and superconductivity in (TMTSF)₂X materials. researchgate.netarxiv.org

Research Findings Summary

| Property | Description | Significance | References |

| Crystal Structure | Anisotropic, with TMTSF molecules forming stacks along the a-axis, separated by anion columns. | Leads to quasi-one-dimensional electronic properties. | mdpi.comharvard.eduresearchgate.net |

| Electronic Anisotropy | High electrical conductivity along the stacking a-axis, with much lower conductivity in perpendicular directions. | Defines the materials as quasi-one-dimensional conductors. | aps.orgmdpi.comnih.gov |

| Band Filling | 2:1 stoichiometry results in a charge transfer of one electron per two TMTSF molecules, creating a 3/4-filled conduction band. | Determines the initial metallic state. | mdpi.comharvard.edumdpi.com |

| Dimerization | Slight dimerization of the TMTSF stacks splits the conduction band into a filled lower band and a half-filled upper band. | Modifies the electronic structure, crucial for understanding ground states. | harvard.edumdpi.com |

| Fermi Surface | Consists of two open, quasi-one-dimensional sheets. | Prone to nesting instabilities. | aps.orgresearchgate.net |

| Fermi Surface Nesting | The two sheets of the Fermi surface can be translated onto each other by a nesting vector Q. | Drives the transition from a metallic state to a spin-density-wave (SDW) ground state at low temperatures. | researchgate.netaps.orgmax-centre.eu |

| Ground States | Exhibit a competition between a spin-density-wave (antiferromagnetic) insulating state and a superconducting state, tunable by pressure. | Highlights the role of dimensionality and electronic correlations. | researchgate.netarxiv.org |

Collective Electronic Ground States and Phase Transitions in Tetramethyltetraselenafulvalene Salts

Spin Density Wave (SDW) Phases in (TMTSF)₂X Systems

A prominent feature of the (TMTSF)₂X family is the emergence of a spin density wave (SDW) ground state at low temperatures and ambient pressure. This state is an antiferromagnetically ordered phase driven by the specific quasi-one-dimensional nature of their electronic structure.

At ambient pressure, many (TMTSF)₂X salts, such as (TMTSF)₂PF₆, undergo a phase transition from a metallic state to a spin density wave (SDW) state at a critical temperature (T_SDW) of approximately 12 K. researchgate.net This SDW state is characterized by a periodic modulation of the spin density, which leads to an antiferromagnetic ordering of the electron spins. researchgate.netaps.org The SDW is an insulating state, in contrast to the metallic behavior observed at higher temperatures. sci-hub.se The transition to the SDW phase is a result of the inherent electronic instabilities in these quasi-one-dimensional systems. aps.org The antiferromagnetic nature of this ordering has been confirmed through various experimental techniques, which probe the magnetic structure of the material. The SDW state can be suppressed by applying pressure, leading to the emergence of other ground states like superconductivity. researchgate.netbgu.ac.il

The formation of the spin density wave state in (TMTSF)₂X compounds is intrinsically linked to the concept of Fermi surface nesting. In these quasi-one-dimensional materials, the Fermi surface consists of two nearly flat, parallel sheets. A "nesting vector," Q , can connect significant portions of these parallel regions of the Fermi surface. stackexchange.com This geometric feature leads to a strong peak in the electronic susceptibility at the wavevector Q , making the system susceptible to an instability that opens a gap at the Fermi level. stackexchange.com

In the case of (TMTSF)₂X salts, the nesting is not perfect, a property characterized by the "imperfect nesting" parameter, t'b. aps.org This slight warping of the Fermi surface is crucial in determining the stability of the SDW phase. The SDW transition temperature (T_SDW) is highly sensitive to this imperfect nesting; as pressure increases, t'b increases, which in turn suppresses T_SDW. aps.org The wavevector of the SDW in (TMTSF)₂PF₆ has been determined to be incommensurate with the crystal lattice, with a significant component along the interchain direction, highlighting the importance of the three-dimensional character of the electronic structure.

In the presence of a strong magnetic field, a cascade of phase transitions can be induced in the metallic state of (TMTSF)₂X salts, leading to the formation of what are known as Field-Induced Spin Density Waves (FISDW). aps.orgarxiv.org These phases arise because the magnetic field quantizes the electron orbits, effectively restoring the nesting conditions that were disrupted by the imperfect nesting parameter. unizg.hr This phenomenon is a hallmark of the quasi-one-dimensional electron gas and has been extensively studied in compounds like (TMTSF)₂ClO₄ and (TMTSF)₂PF₆.

The FISDW state is not a single phase but rather a series of subphases, each characterized by a different integer quantum number. These subphases manifest as distinct features in magnetotransport measurements. aps.org The existence of these subphases is a direct consequence of the quantization of the electronic energy levels in a magnetic field. While superconductivity is often found in close proximity to the SDW phase in the pressure-temperature phase diagram, it has been observed that in (TMTSF)₂NO₃, where no superconductivity is present, there is also no evidence of FISDWs, suggesting a possible interplay between the two phenomena. aps.org

Experimental evidence suggests the existence of subphases within the primary SDW state of (TMTSF)₂PF₆ at temperatures below approximately 4 K. unizg.hrresearchgate.net This has led to the proposal of an "unconventional" spin density wave (USDW) state. sci-hub.seunizg.hr Unlike the conventional SDW, the order parameter of the proposed USDW is suggested to have a momentum dependence, which dramatically alters the quasiparticle spectrum. unizg.hr

This unconventional nature is thought to arise from a more delicate balance of different interaction terms within the material. unizg.hr The emergence of the USDW phase is marked by distinct changes in the angular dependence of magnetoresistance below a characteristic temperature. sci-hub.seresearchgate.net Models incorporating this USDW have been successful in explaining these experimental observations, which cannot be accounted for by the conventional SDW theory alone. researchgate.net While this subphase is well-documented in (TMTSF)₂PF₆, its presence in other Bechgaard salts like (TMTSF)₂AsF₆ is less pronounced, suggesting that the conditions for its formation are quite specific. unizg.hr

The spin density wave ground state in (TMTSF)₂X compounds is sensitive to the presence of disorder. In materials like (TMTSF)₂ClO₄, the degree of anion ordering, which can be controlled by the cooling rate, significantly impacts the electronic properties. mdpi.com Disorder in the anion lattice can disrupt the delicate nesting of the Fermi surface, which is essential for the formation of the SDW state. arxiv.org

Increased disorder generally suppresses the SDW state and can favor the emergence of competing ground states, such as superconductivity. mdpi.com In partially ordered samples, a coexistence of metallic or superconducting domains within an insulating SDW background can occur. mdpi.comarxiv.org This phase separation leads to a granular electronic texture where the size and shape of the domains are influenced by the level of disorder. arxiv.org The interplay between disorder and electronic correlations is a key factor in determining the complex phase diagrams of these materials.

Charge Density Wave (CDW) Phases in TMTSF-Based Compounds

While spin density waves are the more commonly observed electronic instability in the (TMTSF)₂X family, the possibility of charge density wave (CDW) formation also exists. A CDW is a periodic modulation of the electronic charge density, accompanied by a periodic distortion of the crystal lattice. bath.ac.uk This phenomenon is also driven by electronic instabilities, often related to Fermi surface nesting, similar to SDWs. bath.ac.ukstanford.edu

In the broader context of quasi-one-dimensional and layered materials, CDWs are a well-known phenomenon. bath.ac.ukaps.org However, in the TMTSF-based compounds, the SDW ground state is generally more prevalent. The subtle balance of interactions within these materials typically favors the spin-channel instability over the charge-channel instability. While there have been proposals for unconventional charge density waves (UCDW) in conjunction with unconventional spin density waves, the experimental evidence for a primary CDW ground state in the majority of TMTSF salts under typical conditions is not as definitive as for the SDW state. sci-hub.se The competition and potential coexistence of SDW and CDW fluctuations can contribute to the complex electronic behavior observed in these materials.

Peierls Instabilities and Charge Density Wave Formation

In quasi-one-dimensional metals like the (TMTSF)₂X salts, the electronic system is susceptible to a Peierls instability. hzdr.dewikipedia.org This instability arises from the nesting of the Fermi surface, where a single wavevector can connect significant portions of the Fermi surface. This leads to a periodic modulation of the electron charge density, known as a charge density wave (CDW), and a simultaneous periodic distortion of the crystal lattice. wikipedia.orguni-bayreuth.de The formation of a CDW opens a gap at the Fermi level, which can drive a metal-to-insulator transition. itn.pt

The ideal one-dimensional nature of the electron energy spectrum is a common feature of these conductors, as evidenced by their anisotropic properties. itn.pt However, for a perfectly one-dimensional metal with an ideally nested band structure, a Peierls instability leading to an insulating state is unavoidable. hzdr.de The (TMTSF)₂X salts are not perfectly one-dimensional, and this deviation is crucial for suppressing the metal-insulator transition to lower temperatures, allowing for the emergence of superconductivity. hzdr.de The competition between the CDW state and other ground states, such as spin density waves (SDW) and superconductivity, is a key characteristic of the (TMTSF)₂X phase diagram. researchgate.netresearchgate.net

The formation of CDWs in these materials is a complex phenomenon influenced by factors such as electron-phonon coupling and Fermi surface nesting. uni-bayreuth.deresearchgate.net While Fermi surface nesting provides the initial impetus for the instability, the coupling between electrons and lattice vibrations (phonons) plays a significant role in stabilizing the CDW state. researchgate.netarxiv.org

Pinning Mechanisms of Charge Density Waves by Defects

In a real crystal, the charge density wave is not free to slide but is instead pinned to the lattice by impurities and other defects. vtt.fi This pinning has a profound effect on the transport properties of the CDW state. vtt.fiaps.org The interaction between the CDW and defects can be either weak or strong, depending on the nature of the defects and the properties of the CDW. aps.org

Studies on various materials have shown that charged defects can act as pinning centers for the CDW. aps.org However, the strength of this pinning can vary. For instance, in some systems, the CDW is not strongly pinned to charged defects. aps.org The pinning of the CDW results from a competition between the elastic energy of the CDW, which favors a uniform phase, and the pinning energy, which favors a phase that is correlated with the defect positions. aps.org As temperature changes, the balance between these energies can shift, leading to an evolution from weak to strong pinning. aps.org

Lattice-Mode Coupling to Charge Density Waves

The formation of a charge density wave is intrinsically linked to a periodic distortion of the crystal lattice. This indicates a strong coupling between the electronic and lattice degrees of freedom. arxiv.org In the (TMTSF)₂X salts, specific lattice modes are observed to couple directly to the CDW. aps.org High-resolution far-infrared spectroscopy on compounds like (TMTSF)₂ReO₄ has revealed the presence of strong lattice modes that split into multiple components in the CDW phase. aps.org This splitting is a direct consequence of the zone folding that occurs due to the new periodicity of the CDW, leading to new modes that interact with the charge modulation. aps.org

The coupling between the CDW and the lattice can also manifest as a "softening" of a particular phonon mode as the temperature approaches the CDW transition temperature. However, in some systems, a "central peak" scenario is observed, where a low-frequency excitation appears in addition to the phonon modes. arxiv.org This highlights the complex and varied nature of lattice-mode coupling in CDW systems. The strength of the electron-phonon coupling can be a decisive factor in the formation and stability of the CDW state. researchgate.net

Coexistence and Competition with Other Electronic Orders

The (TMTSF)₂X family of organic conductors is renowned for its complex phase diagram where multiple electronic orders coexist and compete. researchgate.netresearchgate.net The quasi-one-dimensional nature of these materials makes them susceptible to not only charge density waves but also spin density waves (SDW) and superconductivity. superconductors.org The ground state of a particular (TMTSF)₂X salt can often be tuned by external parameters like pressure. hzdr.de

For instance, in (TMTSF)₂PF₆, an antiferromagnetic SDW state is observed at ambient pressure, which can be suppressed by applying pressure to induce a superconducting ground state. wikipedia.orgitn.pt There is evidence for a pressure domain where SDW and superconductivity coexist. researchgate.net This coexistence is often inhomogeneous, with domains of the two phases segregated in the material. researchgate.net The interplay between these orders is a central topic of research, with the competition between a magnetic state and a superconducting state being a key feature in strongly correlated electron systems. researchgate.net

The presence of one type of order can influence the formation of another. For example, the existence of charge-stripe order, a form of charge and spin ordering, has been shown to have an intimate connection with superconductivity in some cuprate (B13416276) systems. aps.org In the (TMTSF)₂X salts, the close proximity of CDW, SDW, and superconducting phases in the temperature-pressure phase diagram suggests a deep and complex interplay between these collective electronic states. researchgate.net

Superconducting States in (TMTSF)₂X Organic Conductors

The discovery of superconductivity in the Bechgaard salt (TMTSF)₂PF₆ in 1979 marked a significant milestone, as it was the first organic material to exhibit this quantum phenomenon. wikipedia.org This discovery opened up a new frontier in condensed matter physics, leading to the synthesis and study of a wide range of organic superconductors. superconductors.org The (TMTSF)₂X salts, in particular, have been instrumental in advancing our understanding of unconventional superconductivity.

Unconventional Superconductivity and Pairing Symmetry

The superconductivity in (TMTSF)₂X salts is widely considered to be unconventional, meaning it is not well-described by the conventional Bardeen-Cooper-Schrieffer (BCS) theory, which is based on electron-phonon mediated pairing. Several experimental observations point towards an unconventional pairing mechanism. One of the most compelling pieces of evidence is the extreme sensitivity of the superconducting state to nonmagnetic defects. itn.pt In conventional superconductors, nonmagnetic impurities have little effect on the critical temperature (Tc), whereas in many unconventional superconductors, including the (TMTSF)₂X salts, they are strong pair-breakers. itn.ptarxiv.org

The symmetry of the superconducting order parameter, which describes how the two electrons in a Cooper pair are bound together, is a crucial aspect of understanding the nature of superconductivity. aps.orgwordpress.com While conventional superconductors have an isotropic s-wave pairing symmetry, unconventional superconductors can exhibit more complex symmetries, such as d-wave or even mixed-symmetry states. aps.orgarxiv.org For the (TMTSF)₂X salts, experimental evidence, such as Knight shift measurements in (TMTSF)₂ClO₄, strongly suggests a spin-singlet pairing state, where the spins of the two electrons in a Cooper pair are anti-aligned. hzdr.dearxiv.org However, the precise nature of the pairing symmetry remains a topic of active investigation.

Given the proximity of magnetic and superconducting phases in the (TMTSF)₂X phase diagram, it is widely believed that magnetic fluctuations may play a crucial role in mediating the superconducting pairing. researchgate.net In this scenario, instead of exchanging phonons, electrons interact via the exchange of spin fluctuations. This spin-fluctuation-mediated pairing mechanism is a leading candidate for explaining unconventional superconductivity in a variety of materials, including the cuprates and iron-based superconductors. arxiv.org

Theoretical models based on spin-fluctuation exchange can lead to unconventional pairing symmetries, such as d-wave, which are consistent with some experimental observations in organic superconductors. arxiv.org The idea is that the repulsive Coulomb interaction between electrons, which is normally detrimental to conventional superconductivity, can, through the medium of spin fluctuations, give rise to an effective attractive interaction that binds electrons into Cooper pairs. nih.gov The study of how magnetic impurities affect the local pairing interaction provides a way to probe the signatures of this mechanism at the microscopic level. arxiv.org

Evidence for Singlet vs. Triplet Pairing

The nature of the Cooper pairing state—whether it is a spin-singlet or a spin-triplet—is a fundamental question in understanding the superconductivity of Bechgaard salts. A significant body of evidence points towards an unconventional triplet pairing state. One of the most compelling arguments comes from the behavior of the upper critical magnetic field (Hc₂). In several (TMTSF)₂X salts, particularly (TMTSF)₂PF₆, the observed Hc₂ values significantly exceed the Pauli paramagnetic limit. capes.gov.brnyu.eduaps.org This limit, also known as the Clogston-Chandrasekhar limit, represents the maximum magnetic field a conventional singlet superconductor can withstand before the Zeeman energy breaks the Cooper pairs. The fact that superconductivity persists beyond this limit strongly suggests that the Cooper pairs are in a spin-triplet configuration, which is not susceptible to this pair-breaking mechanism in the same way. capes.gov.brnyu.eduaps.orgarxiv.org

Further evidence for triplet pairing has been established through Nuclear Magnetic Resonance (NMR) studies on (TMTSF)₂PF₆. arxiv.org These experiments probe the local magnetic environment of the nuclei and can provide insights into the spin state of the superconducting pairs. While a detailed discussion of NMR results is beyond the scope of this section, they corroborate the picture of triplet superconductivity derived from critical field measurements. Theoretical models have also explored the possibility of both singlet and triplet pairing states emerging from the underlying electronic interactions. aps.orgaps.org Some theories suggest that while a duality might exist between singlet and triplet states at the transition temperature, the triplet state may be more susceptible to orbital fluctuations. aps.org The interplay between spin and charge fluctuations is considered crucial in determining the final pairing symmetry. aps.org

Nodal d-Wave Symmetry in Bechgaard Salts

While triplet pairing is strongly suggested, the precise symmetry of the superconducting order parameter remains a subject of investigation. Some theoretical proposals suggest a chiral f-wave symmetry as a likely candidate near the upper critical field. arxiv.orgresearchgate.net Anisotropic order parameters, such as d-wave or f-wave, possess nodes where the superconducting gap vanishes on the Fermi surface. The presence of these nodes is a hallmark of unconventional superconductivity. aps.org

In the context of Bechgaard salts, the quasi-one-dimensional Fermi surface plays a crucial role. unizg.hrresearchgate.net The specific nesting properties of the Fermi surface can influence the stability of different pairing symmetries. researchgate.net While direct and definitive experimental confirmation of a specific nodal structure in the Bechgaard salts is challenging, the body of evidence for unconventional, likely triplet, superconductivity strongly points towards a pairing state with a non-trivial gap structure, such as a nodal d-wave or f-wave symmetry. arxiv.orgresearchgate.netaps.org

Upper Critical Magnetic Fields (Hc₂) and Field Effects

The response of Tetramethyltetraselenafulvalene salts to an external magnetic field is a rich area of study, revealing much about the nature of their superconducting state. The upper critical field, Hc₂, marks the boundary between the superconducting and normal states.

Orbital Pair-Breaking Effects and Their Suppression

In type-II superconductors, an applied magnetic field typically destroys superconductivity through two primary mechanisms: orbital and paramagnetic pair-breaking. nii.ac.jpaps.org The orbital effect arises from the Lorentz force acting on the electrons in a Cooper pair, which can lead to the formation of a vortex lattice. nii.ac.jp For the FFLO state to be realized, the orbital pair-breaking effect must be significantly suppressed relative to the Pauli paramagnetic effect. nii.ac.jparxiv.org This suppression is naturally achieved in layered, quasi-two-dimensional superconductors when the magnetic field is applied precisely parallel to the conducting planes. aps.orgbohrium.com In this orientation, the orbital motion of the electrons is confined within the layers, minimizing the orbital pair-breaking effect and allowing the Pauli effect to dominate. aps.org

Pauli Paramagnetic Limit and Exceeding Mechanisms

The Pauli paramagnetic limit, Hₚ, is a critical magnetic field for conventional spin-singlet superconductors. aps.org It corresponds to the field at which the Zeeman energy of the electrons becomes comparable to the superconducting condensation energy, leading to the breaking of Cooper pairs. mdpi.com However, in several TMTSF-based superconductors, the experimentally measured upper critical field, Hc₂, significantly surpasses this theoretical limit. capes.gov.brnyu.eduaps.org For instance, in (TMTSF)₂PF₆ under optimal pressure, the onset of superconductivity has been observed at fields exceeding 9 Tesla, which is more than four times the estimated Pauli limit. capes.gov.brnyu.eduaps.org

This dramatic exceeding of the Pauli limit is considered strong evidence for unconventional superconductivity, specifically spin-triplet pairing. capes.gov.braps.org In a triplet state, the spins of the two electrons in a Cooper pair are parallel, making the pair less susceptible to being broken by the Zeeman effect. Other mechanisms that can lead to an enhancement of the critical field beyond the conventional Pauli limit include strong spin-orbit coupling and multi-band effects. nih.govarxiv.orgaps.org

Field-Induced Dimensional Crossover (FIDC) and Superconductivity Enhancement

A fascinating phenomenon observed in some Bechgaard salts is the field-induced dimensional crossover (FIDC). This effect, characterized by a strong upward curvature in the Hc₂(T) curve at low temperatures, suggests that the application of a high magnetic field can effectively change the dimensionality of the electronic system. capes.gov.brnyu.eduaps.org This crossover from a quasi-one-dimensional or quasi-two-dimensional behavior to a more three-dimensional one can lead to a significant enhancement of superconductivity. capes.gov.brnyu.eduaps.org

Theories have been developed to explain this enhancement, but in some cases, the observed increase in Hc₂ is considerably larger than what is predicted by these models. capes.gov.braps.org This suggests that while FIDC plays a role, other factors may also contribute to the remarkable robustness of the superconducting state in high magnetic fields. The enhancement of superconductivity can also be influenced by factors like disorder and proximity to a quantum critical point. mdpi.comaps.org

Fulde-Ferrell-Larkin-Ovchinnikov (FFLO) States in High Magnetic Fields

In the regime of high magnetic fields, where the Pauli paramagnetic effect is dominant, a unique and exotic superconducting state known as the Fulde-Ferrell-Larkin-Ovchinnikov (FFLO) state can emerge. aps.orgmdpi.comwikipedia.org This state, predicted theoretically in the 1960s, is characterized by Cooper pairs with a finite center-of-mass momentum, leading to a spatially modulated superconducting order parameter. nii.ac.jpaps.org The FFLO state provides a mechanism for superconductivity to persist at magnetic fields above the standard Pauli limit. mdpi.com

Layered organic superconductors, including the Bechgaard salts, are considered excellent candidates for observing the FFLO state due to their clean electronic systems and the ability to suppress orbital pair-breaking effects by aligning the magnetic field parallel to the conducting layers. arxiv.orgaps.orgbohrium.com Experimental evidence for the FFLO state in these materials comes from various measurements, including specific heat, magnetic torque, and NMR. aps.orgbohrium.comaps.org These experiments have revealed thermodynamic anomalies within the superconducting phase at high fields, which are interpreted as the transition from a uniform superconducting state to the FFLO state. aps.orgbohrium.com The FFLO phase is typically found to be stable only in a narrow window of high magnetic fields and low temperatures and is very sensitive to the alignment of the magnetic field. aps.org

| Research Finding | Compound | Method | Key Observation | Reference |

| Exceeding the Pauli Limit | (TMTSF)₂PF₆ | Resistive Upper Critical Field Measurement | Onset of superconductivity persists up to 9 T, more than 4 times the Pauli limit, suggesting triplet pairing. | capes.gov.brnyu.eduaps.org |

| Field-Induced Dimensional Crossover | (TMTSF)₂PF₆ | Resistive Upper Critical Field Measurement | Strong upward curvature in Hc₂(T) suggests a field-dependent dimensional crossover, enhancing superconductivity. | capes.gov.brnyu.eduaps.org |

| Evidence for FFLO State | Layered Organic Superconductors | Specific Heat, Magnetic Torque | Thermodynamic anomaly observed within the superconducting state at high fields, indicative of a transition to the FFLO state. | aps.orgbohrium.com |

| Sensitivity of FFLO State | Layered Organic Superconductors | Various | The high-field superconducting state is very unstable against slight deviations of the magnetic field from the conducting plane. | aps.org |

Coexistence and Interplay of Superconductivity with SDW and Metallic Phases

In the quasi-one-dimensional organic conductors of the (TMTSF)₂X family, the superconducting (SC) ground state is often found in close proximity to a spin-density wave (SDW) insulating phase on the temperature-pressure phase diagram. This proximity leads to a complex interplay where these competing orders can coexist. aps.orgresearchgate.net This coexistence is not typically a microscopic intermingling but rather a macroscopic spatial segregation of distinct domains. aps.orgarxiv.orgresearchgate.net

In (TMTSF)₂PF₆, the transition from the SDW to the metallic/superconducting state is tuned by external pressure. Near the critical pressure boundary, there is a region of phase coexistence. aps.orgresearchgate.net Simultaneous nuclear magnetic resonance (NMR) and electrical transport experiments have identified a tricritical point that separates a line of second-order SDW/metal transitions from a line of first-order transitions where macroscopic regions of SDW and metallic (or superconducting) phases coexist. aps.org This coexistence is marked by strong hysteretic effects in magnetoresistance and upon temperature cycling, which suggests that the volume fraction of the coexisting phases can be altered by external fields and temperature. aps.org

For (TMTSF)₂ClO₄, the parameter tuning the ground state is not pressure but the degree of anion ordering, which is controlled by the cooling rate. mdpi.comarxiv.org Intermediate cooling rates can lead to a granular state characterized by superconducting inclusions within a metallic or SDW background. arxiv.orgmdpi.com Theoretical models, such as those invoking SO(4) symmetry, have been proposed to describe the coexistence regime, although they may not account for all experimental observations like hysteresis. mdpi.com The transition between the density wave (DW) and metallic/SC phases at low temperatures is considered to be first-order, which naturally explains the spatial segregation of these phases. arxiv.org

| Compound | Tuning Parameter | Nature of Coexistence | Key Experimental Observations |

|---|---|---|---|

| (TMTSF)₂PF₆ | Pressure | Macroscopic spatial segregation of SDW and SC/metallic domains. aps.orgresearchgate.net | Hysteretic behavior in transport measurements; first-order phase transition at low T. aps.org |

| (TMTSF)₂ClO₄ | Anion Ordering (Cooling Rate) | Granular superconductivity with SC inclusions in a metallic/SDW matrix. arxiv.orgmdpi.com | Transition width and ground state are highly dependent on the cooling rate. arxiv.org |

Anion Ordering (AO) Transitions and Their Impact on Electronic States

Anion ordering (AO) transitions are a critical structural phenomenon in (TMTSF)₂X salts that contain non-centrosymmetric anions (e.g., ClO₄⁻, ReO₄⁻, NO₃⁻). At high temperatures, these anions are orientationally disordered, preserving the average crystal symmetry. mdpi.comresearchgate.net Upon cooling below a characteristic anion ordering temperature (Tₐₒ), the anions adopt a specific, ordered arrangement. This ordering creates a new periodic potential that modifies the electronic structure of the material, profoundly influencing the low-temperature ground state. researchgate.netaps.org

Structural Transitions Induced by Anion Ordering

The ordering of the anions below Tₐₒ results in a structural phase transition to a new superstructure, which is characterized by a specific wave vector (q ). This transition involves not only the orientational ordering of the anions but also significant distortions of the anion array and the TMTSF molecular stacks. aps.org

In (TMTSF)₂ClO₄, a slow cooling process through Tₐₒ ≈ 24 K induces an AO transition with a wave vector of q = (0, 1/2, 0). researchgate.netcsic.es This ordering doubles the periodicity along the b-axis and causes a modulation in the dimerization of the TMTSF molecules in successive chains. csic.esaps.org For (TMTSF)₂ReO₄, the transition at Tₐₒ ≈ 180 K is characterized by q = (1/2, 1/2, 1/2) and leads to large, rigid displacements of the molecules and a strong modulation of the molecular overlap along the stacking axis. aps.org These structural changes alter the electronic band structure and the shape of the Fermi surface. aps.org

| Compound | Anion Ordering Temp. (Tₐₒ) | Superstructure Wave Vector (q) | Resulting Ground State (Slow Cool) |

|---|---|---|---|

| (TMTSF)₂ClO₄ | ~24 K mdpi.comcsic.es | (0, 1/2, 0) researchgate.netcsic.es | Superconducting (T꜀ ≈ 1.3 K) mdpi.com |

| (TMTSF)₂ReO₄ | ~180 K aps.org | (1/2, 1/2, 1/2) researchgate.net | Insulating aps.org |

| (TMTSF)₂NO₃ | ~41 K csic.es | (1/2, 0, 0) csic.es | Spin-Density Wave (Tₛᴅᴡ = 9 K) csic.es |

Quantum Critical Phenomena in Tetramethyltetraselenafulvalene Systems

Pressure-Tuned Antiferromagnetic Quantum Critical Points (QCPs)

In the Bechgaard salt (TMTSF)₂PF₆, the ground state at ambient pressure is an antiferromagnetic, spin-density wave (SDW) insulator. researchgate.netresearchgate.net This SDW state arises from the nesting of the quasi-one-dimensional Fermi surface. researchgate.net The application of hydrostatic pressure increases the inter-stack electronic coupling, disrupting the perfect nesting conditions and thereby suppressing the SDW ordering temperature (T_SDW). researchgate.netarxiv.org

A quantum critical point is reached at a critical pressure (Pc) where the T_SDW is continuously suppressed to zero Kelvin. researchgate.netarxiv.org This transition marks a fundamental change in the ground state of the system from magnetic order to a metallic, and eventually superconducting, state. The QCP in (TMTSF)₂PF₆ is a prototypical example of a pressure-tuned antiferromagnetic quantum phase transition. arxiv.orgresearchgate.net The phase diagram of (TMTSF)₂PF₆ clearly shows the suppression of the SDW phase with pressure, giving way to a superconducting dome in the vicinity of the QCP. researchgate.netresearchgate.net

| Parameter | Description | Approximate Value | Reference |

|---|---|---|---|

| Ground State (Ambient Pressure) | The electronic and magnetic state of the material without applied pressure. | Spin-Density Wave (SDW) Insulator | researchgate.netresearchgate.net |

| Tuning Parameter | The external variable used to drive the system towards the QCP. | Hydrostatic Pressure | researchgate.netarxiv.org |

| Critical Pressure (Pc) | The pressure at which the SDW transition temperature extrapolates to 0 K. | ~9-10 kbar | researchgate.net |

| Resulting Ground State (P > Pc) | The state that emerges after the suppression of the antiferromagnetic order. | Superconducting (SC) | researchgate.netresearchgate.net |

Non-Fermi Liquid Behavior and Linear Resistivity Near QCPs

A hallmark of quantum criticality is the breakdown of Fermi liquid theory, which describes the behavior of conventional metals. usherbrooke.ca In the vicinity of the antiferromagnetic QCP in (TMTSF)₂PF₆, the material exhibits pronounced non-Fermi liquid behavior. researchgate.net This is most strikingly observed in the temperature dependence of its electrical resistivity. usherbrooke.ca

Instead of the characteristic T² dependence expected for electron-electron scattering in a Fermi liquid, the resistivity near the QCP shows a linear dependence on temperature (ρ ∝ T) extending down to very low temperatures. usherbrooke.caarxiv.orgarxiv.org This linear-in-T resistivity is a signature of enhanced scattering from the quantum fluctuations associated with the nearby magnetic order. arxiv.org As pressure is increased beyond the critical pressure, moving the system away from the QCP, the conventional T² resistivity of a Fermi liquid state is gradually restored. arxiv.orgarxiv.org This crossover from non-Fermi liquid to Fermi liquid behavior is a key piece of evidence for the presence of a QCP. arxiv.org

| Pressure Regime | System State | Resistivity Temperature Dependence (ρ ∝ Tⁿ) | Reference |

|---|---|---|---|

| P ≈ Pc | Near Quantum Critical Point (Non-Fermi Liquid) | n = 1 | usherbrooke.caarxiv.org |

| P > Pc | Away from QCP (Fermi Liquid) | n = 2 | arxiv.orgarxiv.org |

Interlinking of Superconductivity and Correlated Insulating Phases

The phase diagrams of (TMTSF)₂X salts vividly illustrate the intimate relationship between superconductivity and the correlated insulating SDW phase. researchgate.netresearchgate.net Superconductivity does not arise in isolation but emerges directly on the border of the magnetically ordered state as it is suppressed by pressure. researchgate.net The superconducting transition temperature (Tc) typically forms a "dome" shape on the pressure-temperature phase diagram, with its maximum value often found at or near the critical pressure where the SDW order vanishes. researchgate.net

This proximity strongly suggests that the fluctuations associated with the magnetic QCP are instrumental in mediating the superconducting pairing. researchgate.net In some regions of the phase diagram, there is evidence for the coexistence of both SDW and superconducting orders. nih.govtandfonline.comarxiv.org This coexistence is not thought to be microscopic but rather a phase separation into distinct domains of the metallic/superconducting phase and the SDW phase. nih.govarxiv.org The volume fraction of the superconducting phase grows with increasing pressure at the expense of the SDW phase. arxiv.org

| Pressure (kbar) | SDW Transition Temperature (T_SDW) (K) | Superconducting Transition Temperature (Tc) (K) | Reference |

|---|---|---|---|

| < 6 | Decreasing from ~12 K | 0 | researchgate.net |

| ~9 | Approaching 0 | ~1.2 (Maximum) | researchgate.netresearchgate.net |

| > 10 | 0 | Decreasing | researchgate.netarxiv.org |

Relationship Between Electronic Scattering and Superconducting Pairing Near Criticality

The anomalous electronic scattering observed near the QCP is not merely a competing phenomenon with superconductivity but appears to be fundamentally linked to its origin. arxiv.orgresearchgate.net Theoretical models, supported by experimental data, propose that the antiferromagnetic spin fluctuations responsible for the T-linear resistivity are also the "glue" that binds electrons into Cooper pairs, leading to unconventional superconductivity. arxiv.orgresearchgate.netaps.org

A key finding is the direct correlation between the magnitude of the linear-in-T resistivity term and the superconducting critical temperature, Tc. arxiv.orgarxiv.org This tight connection suggests that the same inelastic scattering processes are at the heart of both phenomena. arxiv.org The pairing mechanism is therefore not the conventional electron-phonon coupling of BCS theory but is instead magnetically mediated. researchgate.net Evidence from various experiments on Bechgaard salts points towards an unconventional pairing symmetry, such as a nodal d-wave or a spin-triplet state, although the precise nature is still a subject of intensive research. researchgate.netarxiv.orgyale.edu The suppression of Tc by non-magnetic impurities further supports the unconventional nature of the superconducting state. yale.eduaps.org

Advanced Characterization and Spectroscopic Probes of Tmtsf Materials

Transport Measurements and Anisotropic Conductivity Analysis

Transport measurements are fundamental in characterizing the electronic properties of TMTSF salts. These materials exhibit highly anisotropic conductivity, a direct consequence of their quasi-one-dimensional crystal structure.

The temperature dependence of resistivity is a key indicator of the electronic ground state in TMTSF compounds. In their metallic state, the resistivity generally decreases with decreasing temperature, a characteristic behavior of metals. blogspot.com However, many TMTSF salts undergo a metal-insulator (MI) transition at a specific critical temperature (TMI). Below this temperature, the resistivity sharply increases, indicating a transition to an insulating state. This transition is often associated with the formation of a spin-density wave (SDW) or charge-density wave (CDW) ground state. ibm.com

For instance, in (TMTSF)₂PF₆, a well-studied member of this family, a metal-insulator transition is observed at ambient pressure. The application of pressure can suppress this transition, leading to the emergence of superconductivity at low temperatures. ibm.com The nature of this transition and the temperature at which it occurs are highly sensitive to the specific counter-anion (X) in the (TMTSF)₂X salt.

A recent study on a new organic conductor, (TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃, revealed semiconducting behavior with a room temperature conductivity of 0.2 S·cm⁻¹ and an activation energy of 34 meV. mdpi.comresearchgate.net This highlights the influence of the counter-anion and the resulting crystal packing on the transport properties. In strongly correlated electron materials like TMTSF salts, the temperature dependence of resistivity is not always a simple monotonic function and can be a complex indicator of the underlying electronic phases. blogspot.com In some cases, a non-monotonic behavior is observed, which can be indicative of a crossover from a "bad metal" to a Fermi liquid as the temperature is lowered. blogspot.com The resistivity in some systems can exhibit a linear dependence on temperature near a quantum critical point. usherbrooke.ca

Table 1: Resistivity Behavior of Selected TMTSF Compounds

| Compound | Condition | Resistivity Behavior | Reference |

|---|---|---|---|

| (TMTSF)₂PF₆ | Ambient Pressure | Metal-to-insulator transition | ibm.com |

| (TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃ | Ambient Pressure | Semiconducting | mdpi.comresearchgate.net |

| La₁.₆-xNd₀.₄SrxCuO₄ (for comparison) | Near quantum critical point | Linear temperature dependence | usherbrooke.ca |

Hall effect measurements provide crucial information about the charge carrier type and density. In the metallic state of TMTSF salts, the Hall coefficient (RH) often exhibits a strong temperature dependence, especially at low temperatures, which can be influenced by pressure. doi.org This variation suggests the presence of electronic fluctuations or the onset of a new electronic phase. doi.org

In the field-induced spin-density wave (FISDW) states of (TMTSF)₂PF₆, the Hall effect becomes quantized, a phenomenon known as the quantum Hall effect (QHE). arxiv.org Detailed studies have characterized the influence of the QHE on both the linear and nonlinear resistivity. arxiv.org The behavior at low electric fields is consistent with a model that considers the QHE nature of the FISDW and the presence of residual quasiparticles due to crystal imperfections. arxiv.org

Furthermore, a nonlinear Hall effect (NHE) can arise in materials with broken spatial inversion symmetry, where the Hall voltage scales quadratically with the applied electric field. aps.orgresearchgate.net While the primary focus of NHE studies has been on other material classes, the principles are relevant for understanding complex transport phenomena. aps.orgnih.gov The nonlinear regime in TMTSF salts, particularly at large electric fields, can be explained by a model that incorporates the sliding of the density wave and the subsequent destruction of the QHE above a certain threshold electric field. arxiv.org

The quasi-one-dimensional nature of TMTSF salts leads to a significant anisotropy in carrier mobility. The mobility is highest along the stacking axis of the TMTSF molecules (the a-axis) and significantly lower in the transverse directions. This anisotropy can be quantified by measuring the anisotropic conductivity or resistivity. aps.org

Various methods are employed to determine the anisotropic carrier mobility, including the use of Hall bar geometries and modified Montgomery methods. aps.org For layered conductors, measuring the inter-layer transverse magnetoresistance can be an effective technique to estimate the in-plane conduction anisotropy. nih.gov Studies on related organic conductors have shown that the carrier lifetime can be anisotropic and dependent on the position on the Fermi surface. nih.gov While detailed mobility data for TMTSF is specific to individual studies, the general principle of high anisotropy is a defining characteristic. The anisotropy in mobility is a direct reflection of the differences in electronic orbital overlap in different crystallographic directions.

Defects, such as impurities and crystallographic imperfections, can have a profound impact on the low-temperature transport properties of TMTSF materials. In the metallic state, defects act as scattering centers for charge carriers, contributing to the residual resistivity at low temperatures.

In the context of the FISDW states in (TMTSF)₂PF₆, the level of crystal imperfection, which determines the residual quasiparticle density, plays a crucial role in the observed transport phenomena. arxiv.org Even in high-quality single crystals, the presence of defects can influence the manifestation of the quantum Hall effect. arxiv.org In doped superconductors, magnetic impurities can lead to the Kondo effect, causing a characteristic change in resistivity at low temperatures, while non-magnetic impurities primarily act as scattering centers. aps.org The presence of defects can also influence the stability of the superconducting state versus the insulating ground states.

Scanning Tunneling Microscopy and Spectroscopy (STM/STS) of Quasiparticle Density of States

Scanning tunneling microscopy (STM) and spectroscopy (STS) are powerful techniques for probing the local electronic structure of materials with atomic resolution. mpg.destanford.edu In the context of TMTSF salts, STM/STS provides a direct measure of the quasiparticle density of states (DOS) at the surface. aps.orgarxiv.org

By performing STS measurements on cleaved single crystals of (TMTSF)₂ClO₄ under ultrahigh vacuum conditions, researchers have been able to probe the local DOS in different electronic phases. aps.orgarxiv.org These measurements can reveal the opening of an energy gap at the Fermi level associated with the formation of a spin-density wave (SDW) or a superconducting state. For example, in the SDW state of (TMTSF)₂ClO₄, an energy gap of approximately 3.5 meV has been reported from STS studies. aps.org

STS can also provide insights into the nature of the superconducting gap. The shape of the tunneling spectrum can help to determine whether the superconducting gap is nodeless, as expected for conventional s-wave superconductors, or has nodes, which would indicate an unconventional pairing mechanism. cond-mat.de Furthermore, the spatial variation of the DOS can be mapped to study the influence of defects or other inhomogeneities on the electronic properties.

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) are powerful local probes of the electronic and magnetic properties of materials. They provide information that is complementary to transport and STM/STS measurements.

NMR spectroscopy focuses on the interaction of nuclear spins with their local magnetic environment. ciqtekglobal.comslideshare.net In TMTSF salts, NMR has been instrumental in elucidating the nature of the spin-density wave ground state. By measuring the NMR spectrum of nuclei such as ⁷⁷Se, ¹³C, or ¹H, it is possible to map the spatial distribution of the spin polarization in the SDW state. The splitting and broadening of NMR lines provide quantitative information about the amplitude and wavevector of the SDW.

ESR spectroscopy , on the other hand, probes the behavior of unpaired electron spins. ciqtekglobal.comindosawedu.com It is particularly sensitive to the magnetic susceptibility and the dynamics of the electron spins. In the metallic state of TMTSF salts, the ESR signal provides information about the spin susceptibility and the spin relaxation rates. Upon entering the SDW state, the ESR spectrum undergoes significant changes, reflecting the formation of a collective magnetic state. ESR can also be used to study the magnetic properties of localized moments, such as those that might be introduced by magnetic impurities or certain counter-ions.

Both NMR and ESR are crucial for understanding the microscopic origins of the diverse electronic and magnetic phases observed in TMTSF-based materials. ubbcluj.ro

X-ray Diffraction and Diffuse Scattering for Structural and Fluctuation Analysis

X-ray diffraction is a fundamental tool for determining the crystal structure of tetramethyltetraselenafulvalene (TMTSF) based materials. These organic conductors are known for their highly anisotropic, quasi-one-dimensional (Q1D) structure, which consists of stacks of planar TMTSF molecules arranged along the a-axis. ubc.caharvard.edu These stacks form conducting chains, and the charge transfer between the TMTSF donors and the counter-anions (X) leads to a partially filled conduction band. The anions are located in cavities between the TMTSF stacks. ubc.ca

The crystal structure of (TMTSF)₂X salts is typically triclinic. researchgate.net The specific arrangement and size of the anions play a crucial role in the electronic properties of these materials, influencing the inter-stack interactions and effectively acting as a form of "chemical pressure". harvard.edu Single-crystal X-ray diffraction studies allow for the precise determination of lattice parameters, including the unit cell dimensions and the interatomic distances and angles that define the molecular packing. researchgate.netCurrent time information in Sydney, AU.robwel.ch The temperature dependence of these parameters provides critical information about thermal expansion and can reveal subtle structural changes leading up to phase transitions. mdpi.commdpi.comnih.govarizona.eduresearchgate.net

For instance, in (TMTSF)₂PF₆, the organic molecules stack in a zigzag pattern along the a-axis, which is the direction of highest conductivity. harvard.edu The structure of these salts can be described as layers of TMTSF donors separated by sheets of anions. ubc.ca

Interactive Data Table: Representative Lattice Parameters of (TMTSF)₂PF₆

This table presents typical lattice parameters for (TMTSF)₂PF₆ at room temperature, illustrating the anisotropic nature of the crystal structure.

| Parameter | Value (Å/°) |

| a | 7.297 |

| b | 7.711 |

| c | 13.522 |

| α | 83.39 |

| β | 86.27 |

| γ | 71.08 |

Note: These are representative values. Actual parameters can vary slightly between different studies.

Many (TMTSF)₂X salts undergo structural phase transitions upon cooling, which are often driven by the ordering of non-centrosymmetric anions. researchgate.net X-ray diffraction is essential for characterizing these transitions. For example, in (TMTSF)₂ReO₄, a metal-insulator transition occurs at 176 K, which is associated with the ordering of the ReO₄⁻ anions with a wave vector of (1/2, 1/2, 1/2). researchgate.net Similarly, (TMTSF)₂ClO₄ exhibits an anion ordering transition at 24 K with a wave vector of (0, 1/2, 0). researchgate.netresearchgate.net These anion ordering phenomena create a superstructure in the crystal lattice, which can be detected by the appearance of new satellite reflections in the X-ray diffraction pattern.

X-ray diffuse scattering provides further insights into the fluctuations and short-range order present in these materials above the phase transition temperatures. scispace.comnih.govlbl.gov This technique is sensitive to deviations from the average crystal structure, such as those caused by thermal vibrations (phonons) or incipient instabilities like charge density waves (CDW) or spin density waves (SDW). scispace.comnih.gov In the context of Q1D conductors, diffuse scattering is particularly powerful for detecting the characteristic 2kF and 4kF instabilities (where kF is the Fermi wave vector). scispace.com

Studies on (TMTSF)₂X salts have utilized X-ray diffuse scattering to probe these fluctuations. For instance, in salts with non-centrosymmetric anions like NO₃⁻, ReO₄⁻, and ClO₄⁻, broad diffuse spots are observed at temperatures above the anion ordering transition, which evolve into sharp superstructure reflections upon cooling. These observations indicate the presence of short-range order of the anions that becomes long-range at the transition temperature. Interestingly, X-ray diffuse scattering studies on superconducting salts like (TMTSF)₂PF₆ and (TMTSF)₂ClO₄ have not revealed any evidence of a CDW instability, which is in contrast to many other Q1D conductors. This absence of a Peierls (CDW) transition is considered a key factor in allowing for the emergence of other ground states, such as spin-density-wave or superconductivity.

Interactive Data Table: Anion Ordering in (TMTSF)₂X Salts

This table summarizes the anion ordering (AO) transition temperatures and the corresponding superstructure wave vectors for several TMTSF salts as determined by X-ray scattering techniques.

| Compound | Anion Ordering Temperature (TAO) | Superstructure Wave Vector (q) |

| (TMTSF)₂ReO₄ | 176 K | (1/2, 1/2, 1/2) |

| (TMTSF)₂ClO₄ | 24 K | (0, 1/2, 0) |

| (TMTSF)₂NO₃ | 41 K | (1/2, 0, 0) |

Optical Spectroscopy: Far-Infrared Reflectivity and Transmission

Optical spectroscopy, particularly in the far-infrared (FIR) region of the electromagnetic spectrum, is a powerful non-destructive technique for probing the low-energy electrodynamics and lattice dynamics of TMTSF materials. ubc.cajournaldephysique.orguni-augsburg.de By measuring the reflectivity and transmission of light, one can determine the optical conductivity, which provides information about the nature of charge carriers, the presence of energy gaps, and the role of electron-phonon interactions. uni-augsburg.dearxiv.org

In the metallic state at high temperatures, the far-infrared response of (TMTSF)₂X salts is characterized by a Drude-like behavior, indicative of itinerant charge carriers. uni-augsburg.de However, the response often deviates from a simple Drude model, suggesting the importance of electronic correlations in these quasi-one-dimensional systems. arxiv.org For example, studies on (TMTSF)₂PF₆, (TMTSF)₂AsF₆, and (TMTSF)₂ClO₄ have shown that the optical conductivity features a narrow mode at zero frequency with a small spectral weight, and a broad mid-infrared absorption centered around 200 cm⁻¹. arxiv.org This has been interpreted as a signature of the collective nature of charge excitations in a Tomonaga-Luttinger liquid, a hallmark of 1D correlated electron systems.

Upon cooling, the optical spectra of many TMTSF salts exhibit dramatic changes associated with phase transitions. In salts that undergo a metal-insulator transition, such as (TMTSF)₂FSO₃, an energy gap opens in the electronic excitation spectrum. uni-augsburg.de This is observed in the optical conductivity as a suppression of the low-frequency response and the appearance of a charge transfer band at higher frequencies, corresponding to excitations across the gap. uni-augsburg.de For (TMTSF)₂FSO₃, the energy gap is estimated to be around 1500 cm⁻¹ (185 meV). uni-augsburg.de

Far-infrared spectroscopy is also sensitive to the lattice vibrations (phonons) of the crystal. scispace.comsemi.ac.cnaps.orgubc.ca The coupling between the electronic degrees of freedom and the lattice vibrations can manifest as Fano-like asymmetric lineshapes for certain infrared-active phonon modes. ubc.ca In (TMTSF)₂X salts, FIR powder absorption spectra have been measured for a variety of anions. journaldephysique.org In compounds with octahedral anions like PF₆⁻ and AsF₆⁻, the spectra are quite similar, showing sharp resonances attributed to both lattice modes and internal molecular vibrations. journaldephysique.org The temperature dependence of the intensity of these lines can be correlated with the DC conductivity and shows anomalies at the spin-density-wave transition temperature (around 12 K). journaldephysique.org

For salts with tetrahedral anions such as ClO₄⁻ and ReO₄⁻, additional structure appears in the FIR spectra below the anion-ordering temperature. journaldephysique.org This is attributed to the folding of the Brillouin zone, which accompanies the formation of the anion superstructure, leading to the activation of previously silent zone-boundary phonons. journaldephysique.org The analysis of these infrared-active vibrations provides evidence for both long-range structural modulation below the transition and short-range order fluctuations above it. uni-augsburg.de

Interactive Data Table: Far-Infrared Features in (TMTSF)₂X Salts

This table provides examples of features observed in the far-infrared spectra of TMTSF compounds.

| Compound | Temperature | Frequency (cm⁻¹) | Observation/Assignment |

| (TMTSF)₂PF₆ | < 12 K (SDW phase) | ~200 | Mid-infrared absorption peak |

| (TMTSF)₂FSO₃ | < 86 K (MI phase) | ~1500 | Onset of charge transfer band (Energy Gap) |

| (TMTSF)₂FSO₃ | < 86 K (MI phase) | ~710 | New infrared mode, possibly due to coupling of TMTSF vibration with FSO₃ anion reorientation |

| (TMTSF)₂X (Octahedral anions) | Low Temperature | 10 - 100 | Sharp resonances (3 lattice modes, 1 internal mode) |

| (TMTSF)₂X (Tetrahedral anions) | Below TAO | Varies | Emergence of new phonon modes due to zone folding |

Theoretical Frameworks and Computational Modeling of Tetramethyltetraselenafulvalene Compounds

The unique electronic properties of Tetramethyltetraselenafulvalene (TMTSF) based organic conductors, particularly their quasi-one-dimensional nature and the delicate interplay between various ground states like superconductivity, spin-density waves (SDW), and charge-density waves (CDW), have made them a fertile ground for theoretical and computational condensed matter physics. Understanding the complex phase diagrams of (TMTSF)₂X salts requires sophisticated theoretical frameworks that can account for strong electron-electron correlations, low dimensionality, and the influence of external parameters like pressure and magnetic fields.